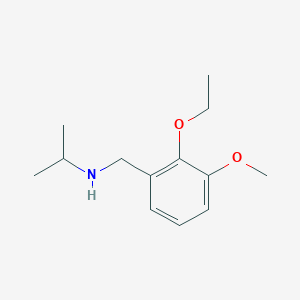![molecular formula C20H24FNO3 B262739 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as FMT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT is a selective serotonin 2C receptor agonist, which means it can activate specific receptors in the brain that regulate mood, appetite, and other physiological functions.
Mécanisme D'action
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine works by selectively activating serotonin 2C receptors in the brain. These receptors are primarily located in the hypothalamus, which is a region of the brain that regulates appetite and metabolism. 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to increase the activity of these receptors, leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to have several biochemical and physiological effects in animal studies. These include increased levels of serotonin and dopamine in the brain, decreased food intake, and increased energy expenditure. 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has also been shown to improve glucose metabolism and insulin sensitivity, which could have implications for the treatment of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is its selectivity for serotonin 2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has several limitations in lab experiments, including its low solubility in water and its potential to degrade over time.
Orientations Futures
There are several future directions for research on 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine. One area of interest is its potential as a treatment for depression and anxiety disorders, as it has been shown to have antidepressant and anxiolytic effects in animal studies. Another area of interest is its potential as a treatment for obesity and metabolic disorders, as it has been shown to decrease food intake and improve glucose metabolism. Further research is needed to determine the safety and efficacy of 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine in humans, as well as its potential for use in combination with other therapies.
Méthodes De Synthèse
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzyl alcohol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form an intermediate product. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine in the presence of a base to form 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine.
Applications De Recherche Scientifique
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas where 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has shown promising results include depression, anxiety, and obesity. 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to increase the release of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in regulating mood and appetite.
Propriétés
Nom du produit |
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine |
|---|---|
Formule moléculaire |
C20H24FNO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H24FNO3/c1-23-19-6-2-4-16(12-22-13-18-5-3-11-24-18)20(19)25-14-15-7-9-17(21)10-8-15/h2,4,6-10,18,22H,3,5,11-14H2,1H3 |
Clé InChI |
PXDAJQVGPZMSMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3CCCO3 |
SMILES canonique |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)
![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)